molecular formula C3H5F5OS B2903130 (2-Oxopropyl)pentafluorosulfur(VI) CAS No. 2599-72-6

(2-Oxopropyl)pentafluorosulfur(VI)

Cat. No.: B2903130
CAS No.: 2599-72-6
M. Wt: 184.12
InChI Key: ARBLCBSVDPRKET-UHFFFAOYSA-N
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Description

(2-Oxopropyl)pentafluorosulfur(VI) is a chemical compound with the molecular formula C3H5F5OS and a molar mass of 184.13 g/mol. It is known for its unique structure, which includes a pentafluorosulfur group attached to a 2-oxopropyl moiety. This compound is primarily used in research settings and has various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxopropyl)pentafluorosulfur(VI) involves the reaction of pentafluorosulfur(VI) chloride with acetone in the presence of a base. The reaction steps are as follows:

  • Add pentafluorosulfur(VI) chloride to a reaction vessel.
  • Add acetone to the reaction vessel.
  • Add a base to initiate the reaction.
  • Heat the reaction mixture to a suitable temperature (e.g., 50-60°C) and stir for several hours.
  • After cooling, filter off any solids and purify the product by distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for (2-Oxopropyl)pentafluorosulfur(VI) are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Oxopropyl)pentafluorosulfur(VI) can undergo various chemical reactions, including:

    Substitution Reactions: The pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions with (2-Oxopropyl)pentafluorosulfur(VI) include bases (e.g., sodium hydroxide) and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving (2-Oxopropyl)pentafluorosulfur(VI) depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the pentafluorosulfur group.

Scientific Research Applications

(2-Oxopropyl)pentafluorosulfur(VI) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Oxopropyl)pentafluorosulfur(VI) involves its interaction with molecular targets through its reactive functional groups The pentafluorosulfur group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

    (2-Oxopropyl)tetrafluorosulfur(VI): Similar structure but with one less fluorine atom.

    (2-Oxopropyl)hexafluorosulfur(VI): Similar structure but with one more fluorine atom.

    (2-Oxopropyl)pentafluorophosphorus(V): Similar structure but with phosphorus instead of sulfur.

Uniqueness

(2-Oxopropyl)pentafluorosulfur(VI) is unique due to its specific combination of a 2-oxopropyl group and a pentafluorosulfur group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(pentafluoro-λ6-sulfanyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F5OS/c1-3(9)2-10(4,5,6,7)8/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRUHEYRVALBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319125
Record name (2-Oxopropyl)pentafluorosulfur(VI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2599-72-6
Record name Sulfur, (OC-6-21)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Oxopropyl)pentafluorosulfur(VI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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